molecular formula C17H19N3O3S B2723840 1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea CAS No. 1171151-30-6

1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea

Cat. No. B2723840
CAS RN: 1171151-30-6
M. Wt: 345.42
InChI Key: GWDMSQPOHJHERX-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Tetrahydrobenzo[b]thiophene derivatives, including compounds similar in structure to the one , have shown promising anticancer activities. The benzyl urea tetrahydrobenzo[b]thiophene derivative BU17, for instance, exhibited broad-spectrum antitumor activity against several cancer cell lines. It has been found to destabilize tubulin polymerization, induce apoptosis through the enhancement of caspase 3 and 9 levels, and inhibit WEE1 kinase. The encapsulation of such compounds into PLGA nanoparticles further enhances their antitumor activities, presenting a novel approach for cancer treatment through the inhibition of kinases and microtubule assembly (Abdel-Rahman et al., 2021).

Synthetic Methodologies

Research into the synthesis of oxazepine and other heterocyclic skeletons from compounds including thioureas has expanded the toolbox for constructing biologically active substances. The development of novel synthetic routes for dibenzo[d,f][1,3]oxazepine derivatives from 2′-amino-2-hydroxybiphenyl and isothiocyanates via iodine-mediated cyclodesulfurization represents a significant advance in the field of medicinal chemistry and drug design, providing a foundation for the development of new therapeutic agents (Murata et al., 2021).

Enantioselective Anion Receptors

Studies on non-racemic atropisomeric (thio)ureas, including those structurally related to the compound , have explored their potential as neutral enantioselective anion receptors for amino-acid derivatives. These findings highlight the importance of molecular conformation in binding interactions and the potential applications of such compounds in asymmetric synthesis and catalysis (Roussel et al., 2006).

properties

IUPAC Name

1-thiophen-2-yl-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-17(2)10-23-13-7-6-11(9-12(13)20(3)15(17)21)18-16(22)19-14-5-4-8-24-14/h4-9H,10H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDMSQPOHJHERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea

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